2-bromo-4-chloro-N-methylaniline

Lipophilicity Drug design Physicochemical property

Researchers pursuing unsymmetrical biaryl architectures often encounter protecting-group bottlenecks that delay SAR exploration. 2-Bromo-4-chloro-N-methylaniline (CAS 54625-55-7) resolves this with orthogonally reactive Br (C-Br BDE ≈80 kcal·mol⁻¹) and Cl (C-Cl BDE ≈95 kcal·mol⁻¹) handles on a single ring, enabling sequential Pd-catalyzed couplings without protection/deprotection steps. • Chemoselective diversification: engage Br under mild Pd(0) while Cl remains intact for a second coupling • LogP 3.2 balances passive permeability and aqueous solubility for oral bioavailability and CNS penetration programs • CYP1A2 IC₅₀ 20 µM benchmark supports early metabolite-risk triage before committing to in vivo PK studies • GC-MS retention index validated for instrument-independent identity confirmation upon receipt Supplied at ≥98% purity with full analytical documentation.

Molecular Formula C7H7BrClN
Molecular Weight 220.49 g/mol
Cat. No. B15302726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-4-chloro-N-methylaniline
Molecular FormulaC7H7BrClN
Molecular Weight220.49 g/mol
Structural Identifiers
SMILESCNC1=C(C=C(C=C1)Cl)Br
InChIInChI=1S/C7H7BrClN/c1-10-7-3-2-5(9)4-6(7)8/h2-4,10H,1H3
InChIKeyGIGLYMLSXIZDDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2‑Bromo‑4‑chloro‑N‑methylaniline: Core Intermediate for Drug-Discovery Libraries


2‑Bromo‑4‑chloro‑N‑methylaniline is a dihalogenated secondary aniline (C₇H₇BrClN, MW 220.49 g·mol⁻¹) distinguished by the concurrent presence of a bromine atom at the 2‑position, a chlorine atom at the 4‑position, and an N‑methyl group on the aromatic amine scaffold . This pattern of substituents furnishes two chemically orthogonal halogens for sequential cross‑coupling reactions while the N‑methyl group modulates both the electronic character and lipophilicity of the molecule relative to its primary‑amine analogue 2‑bromo‑4‑chloroaniline [1][2]. The compound is most frequently encountered as an advanced building block in medicinal chemistry programs that require a late‑stage diversification handle for structure–activity relationship (SAR) exploration of kinase inhibitors, GPCR ligands, and anti‑infective candidates.

Orthogonal C2-Br / C4-Cl handles enable sequential cross-coupling for SAR exploration
N-methyl group modulates electronic character and lipophilicity relative to primary aniline
Suited as a late-stage diversification building block for kinase, GPCR, and anti-infective leads

Why Generic Substitution with Structural Analogues Fails


Although the halogenated‑aniline chemical space contains numerous congeners that superficially resemble 2‑bromo‑4‑chloro‑N‑methylaniline, their divergent physicochemical and reactivity profiles make seamless interchange impossible without re‑optimising downstream chemistry. The N‑methyl group alters both the hydrogen‑bonding capability and the lipophilicity of the molecule, while the bromine atom provides a markedly more reactive cross‑coupling partner than chlorine [1]. The resulting combination of properties dictates that a procurement decision made without reference to quantitative structure–property data risks selecting a scaffold that either fails to deliver the intended synthetic sequence or yields a lead molecule with sub‑optimal drug‑like properties.

N-Methyl shift The N-methyl group alters hydrogen-bonding and logP compared to primary aniline analogues; physicochemical profile may not transfer directly.
Reactivity mismatch Bromine is a more reactive cross-coupling partner than chlorine; debromo or dichloro analogues can derail planned synthetic sequences.
Scaffold ambiguity Selecting a structural analogue without halogen-specific property data may yield leads with divergent drug-like attributes.

Quantitative Differentiation Evidence Against Comparator Anilines


Increased Lipophilicity from Bromine Substitution

The computed logP (octanol‑water partition coefficient) of 2‑bromo‑4‑chloro‑N‑methylaniline is 3.2, whereas the debromo analogue 4‑chloro‑N‑methylaniline has a measured logP of 2.45 [1]. This difference of +0.75 log units is attributable to the bromine substituent and translates into an approximately 5.6‑fold higher membrane affinity, which directly influences passive permeability, tissue distribution, and the risk of off‑target promiscuity in cell‑based assays.

Lipophilicity shift
Head-to-head
logP 3.2 vs 2.45
Δ +0.75 (~5.6× higher)
Higher lipophilicity may alter membrane partitioning; requires scaffold-specific validation.
Computed target vs measured debromo analogue
Lipophilicity Drug design Physicochemical property

High-Yield Bromination for Reliable Scale-Up

The target compound is accessible in a single step from 4‑chloro‑N‑methylaniline via electrophilic bromination using bromine and sodium acetate in acetic acid at ambient temperature, affording an isolated yield of 87% [1]. This high yield, achieved under mild conditions without the requirement for a halogenation catalyst, contrasts with the more demanding conditions often needed to introduce bromine into deactivated aniline rings and provides a reproducible synthetic entry point.

Bromination yield
Reported
87% isolated yield
High-yielding single-step route supports multi-gram scale-up.
Br₂, NaOAc, AcOH, ambient temperature
Synthetic yield Process chemistry Bromination

Halogen-Dependent CYP1A2 Inhibition Profile

In human liver microsome assays, 2‑bromo‑4‑chloro‑N‑methylaniline has been reported to inhibit CYP1A2 with an IC₅₀ of 20 µM [1]. Although a direct head‑to‑head study with its closest analogues is not available in the public domain, the broader literature on structurally related 2‑halogenated‑4‑methylanilines demonstrates that the identity of the 2‑halogen substituent dictates both the rate of N‑hydroxylation and the associated mutagenic potential (2‑chloro‑4‑methylaniline is approximately twice as mutagenic as 2‑bromo‑4‑methylaniline) [2], indicating that halogen‑dependent CYP interactions are a class‑level feature that must be empirically evaluated for each scaffold.

CYP1A2 inhibition
Class-level
IC₅₀ 20 µM
(human liver microsomes)
Halogen identity may influence CYP-mediated activation; direct analogue data unavailable.
Class-level benchmark: ≥2-fold variation in mutagenicity between Cl/Br analogues
CYP inhibition Metabolic stability Drug interaction

GC Retention Index for Unambiguous Identification

The retention index of 2‑bromo‑4‑chloro‑N‑methylaniline on a standard non‑polar polydimethylsiloxane stationary phase has been experimentally determined as part of a systematic study that encompassed 50 chloro‑ and bromo‑substituted aniline derivatives [1]. In contrast to many closely related anilines that co‑elute under common GC conditions, the unique halogenation pattern of the target compound produces a distinct retention index that can be used for both identity confirmation and purity assessment without the need for authentic reference standards of every synthetic intermediate.

GC retention index
Class-level
Distinct RI among 50 haloaniline congeners
Supports identity confirmation and QC without individual reference standards.
Non-polar PDMS column; numerical RI available in full dataset
Analytical chemistry GC Retention Index Quality control

Application Scenarios Delivering Quantifiable Advantage


Orthogonal Cross-Coupling for Unsymmetrical Biaryls

The presence of a bromine (C–Br bond dissociation energy ≈ 80 kcal·mol⁻¹) and a chlorine (C–Cl BDE ≈ 95 kcal·mol⁻¹) on the same aromatic ring permits chemoselective Suzuki–Miyaura or Buchwald–Hartwig couplings. The bromine atom can be engaged first under mild Pd(0) catalysis while the chlorine remains intact, enabling the construction of unsymmetrical biaryl architectures without the need for protecting‑group chemistry. This orthogonal reactivity is a direct consequence of the halogen pair verified in Section 3 and is particularly valued in fragment‑based drug discovery where rapid SAR exploration is critical [1].

Fine-Tuned Lipophilicity in Lead Optimisation

The logP of 3.2 established in Section 3 places 2‑bromo‑4‑chloro‑N‑methylaniline in a lipophilicity range that balances passive permeability against solubility for oral bioavailability. Compared with the more polar debromo analogue (logP = 2.45), the brominated scaffold offers higher membrane penetration, which can be exploited when a chemotype series needs to cross the blood–brain barrier or enter intracellular compartments. Medicinal chemists selecting this intermediate can anticipate the impact of the bromine atom on logD without additional empirical measurement [2].

GC-MS Quality Control for Multi-Step Synthesis

The experimentally validated retention index (Section 3) allows analytical‑chemistry groups to implement a robust, instrument‑independent identity check for 2‑bromo‑4‑chloro‑N‑methylaniline as a received intermediate. Because the RI is embedded in a published dataset encompassing all common chloro‑ and bromo‑aniline congeners, a simple GC‑MS run can distinguish the target compound from mis‑shipped isomers or residual starting materials, reducing the risk of carrying an incorrect building block into a high‑value synthetic sequence [3].

Early-Stage CYP Liability Screening

The CYP1A2 inhibition data (IC₅₀ = 20 µM) and the class‑level evidence that the 2‑halogen identity alters N‑hydroxylation rates by ≥2‑fold (Section 3) provide a screening benchmark. Teams developing kinase inhibitor or CNS‑penetrant programmes can use this data point to triage the haloaniline sub‑series before committing to costly in vivo pharmacokinetic studies. Selecting 2‑bromo‑4‑chloro‑N‑methylaniline over a 2‑chloro analogue may reduce the risk of mutagenic metabolite formation, consistent with the trend observed in the rat microsome study [4].

Application
Selection Property
Validation Focus
Orthogonal cross-coupling for unsymmetrical biaryls
Bromine/chlorine orthogonal reactivity profile
Chemoselective Suzuki/Buchwald coupling sequence without protecting groups
Fine-tuned lipophilicity in lead optimization
Computed logP 3.2 with predictable logD contribution
Membrane permeability/solubility balance for cell penetration models
GC-MS quality control for multi-step synthesis
Experimentally validated GC retention index
Identity confirmation of received intermediate vs mis-shipped analogues
Early-stage CYP liability screening
CYP1A2 inhibition data and halogen-dependent metabolic trend
Triage of haloaniline sub-series for mutagenic metabolite potential
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